molecular formula C9H14O4 B3078997 4-(Carboxymethyl)cyclohexane-1-carboxylic acid CAS No. 105836-76-8

4-(Carboxymethyl)cyclohexane-1-carboxylic acid

Cat. No.: B3078997
CAS No.: 105836-76-8
M. Wt: 186.2 g/mol
InChI Key: QGKVYFAUKUVYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Carboxymethyl)cyclohexane-1-carboxylic acid (CAS 105836-76-8) is a cyclohexane derivative featuring two carboxylic acid groups, making it a versatile and valuable bifunctional intermediate in organic synthesis and pharmaceutical research . With a molecular formula of C9H14O4 and a molecular weight of 186.20 g/mol, this compound serves as a key building block for the development of pharmaceuticals, bioconjugation reagents, and materials science applications . Its bifunctional nature, with carboxyl groups at the 1- and 4-positions of the ring, allows for selective and sequential modifications, enabling the creation of amides, esters, and various cross-linking derivatives . In scientific research, this compound is used as an intermediate in the synthesis of complex organic molecules and biologically active compounds . Its structural features allow it to engage in diverse biochemical interactions, and it has been investigated for its role as a ligand in enzyme studies, potentially affecting enzyme kinetics and substrate binding . The compound exhibits good solubility in water and common organic solvents, which is advantageous for laboratory applications . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(carboxymethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKVYFAUKUVYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Carboxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further functionalized to introduce the carboxymethyl group . Another method involves the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate using enzymatic processes .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation processes under controlled conditions. The use of specific catalysts and reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminium hydride (LiAlH4) is frequently used for reduction reactions.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products Formed

    Oxidation: Cyclohexene derivatives.

    Reduction: Primary alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

4-(Carboxymethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)cyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The carboxyl groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-(Aminomethyl)cyclohexane-1-carboxylic Acid (Tranexamic Acid)
  • Structure: Replaces the carboxymethyl group with an aminomethyl (-CH₂NH₂) substituent.
  • Properties: Water-soluble due to the primary amine and carboxylic acid groups. Exhibits antifibrinolytic activity by inhibiting plasminogen activation.
  • Applications: Clinically used to reduce bleeding in surgeries and trauma. Demonstrates higher binding affinity to plasminogen’s kringle domains compared to ε-aminocaproic acid .
4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid Derivatives (e.g., SMCC)
  • Structure : Features a maleimide group linked via a cyclohexane spacer to a carboxylic acid. Example: Sulfo-SMCC includes a sulfo-NHS ester for enhanced water solubility.
  • Properties : Reacts with thiols (via maleimide) and amines (via NHS ester), enabling heterobifunctional cross-linking.
  • Applications: Widely used in antibody-drug conjugates (ADCs) and protein labeling. High efficiency in conjugating HRP enzymes with aptamers for diagnostic assays .
4-(4-Chlorophenyl)cyclohexane-1-carboxylic Acid
  • Structure : Substituted with a 4-chlorophenyl ring at the 4-position.
  • Properties : Increased hydrophobicity due to the aromatic chloro group. Crystal structure analysis reveals planar cyclohexane rings and intermolecular hydrogen bonding.
  • Applications: Potential as a building block for agrochemicals or nonsteroidal anti-inflammatory drugs (NSAIDs) .
4-(Trifluoromethyl)cyclohexane-1-carboxylic Acid
  • Structure : Contains a trifluoromethyl (-CF₃) group at the 4-position.
  • Properties : Enhanced metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group.
  • Applications : Explored in medicinal chemistry for fluorine-containing drug candidates .

Biological Activity

Overview

4-(Carboxymethyl)cyclohexane-1-carboxylic acid, with the molecular formula C9H14O4, is a dicarboxylic acid characterized by a cyclohexane ring substituted with two carboxyl groups. Its structural features allow it to engage in diverse biochemical interactions, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with active sites on proteins, influencing their activity and modulating biochemical pathways .

Target Interactions

  • Enzymatic Activity : The compound has been investigated for its role as a ligand in enzyme studies, potentially affecting enzyme kinetics and substrate binding.
  • Biochemical Pathways : It may participate in various metabolic processes, acting as an intermediate in synthetic pathways or as a precursor for biologically active compounds.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in water and common organic solvents, which is advantageous for both laboratory applications and potential therapeutic uses. Factors such as temperature, pH, and the presence of other chemicals can influence its stability and reactivity .

Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis : It serves as an intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Development : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
  • Polymer Production : Employed in producing polymers and other industrial chemicals.

Comparative Analysis

To understand the unique properties of this compound, it's useful to compare it with similar compounds:

Compound NameStructural FeaturesKey Differences
1-(Carboxymethyl)cyclohexane-1-carboxylic acidSingle carboxyl groupLacks additional carboxyl functionality
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acidMethoxycarbonyl group instead of carboxymethylDifferent reactivity profile due to methoxy group
Cyclohexanecarboxylic acidSingle carboxyl groupOnly one functional group compared to target

The presence of dual carboxyl functionalities in this compound enhances its reactivity and potential for forming multiple hydrogen bonds, distinguishing it from other compounds .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in inflammatory responses. This suggests potential applications in developing anti-inflammatory agents .
  • Synthesis of Biologically Active Compounds : It has been used as a building block for synthesizing derivatives with enhanced biological activity, demonstrating its versatility in medicinal chemistry .
  • Pharmacological Testing : Preliminary pharmacological tests have shown that derivatives synthesized from this compound exhibit promising bioactivity, warranting further investigation into their therapeutic potential .

Q & A

Q. What are the established laboratory synthesis methods for 4-(Carboxymethyl)cyclohexane-1-carboxylic acid?

  • Methodological Answer : A common approach involves alkylation of a cyclohexane derivative (e.g., cyclohexanol) with bromoacetic acid using sodium hydride as a base to introduce the carboxymethyl group . Subsequent oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions converts the intermediate to the carboxylic acid . Purification is achieved via recrystallization in ethanol/water mixtures or column chromatography with silica gel .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the carboxymethyl group (δ ~2.5 ppm for CH₂ and ~170 ppm for COOH) and cyclohexane ring protons .
  • Infrared Spectroscopy (IR) : Detects carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and molecular ion peaks (e.g., m/z 200-220 for the parent ion) .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when synthesizing this compound under varying conditions?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize variables like temperature (e.g., 60–80°C for alkylation) and catalyst loading (e.g., 0.1–0.3 mol% for CrO₃) . Analyze byproducts via HPLC (C18 column, acetonitrile/water mobile phase) to identify side reactions, such as over-oxidation or incomplete alkylation . Compare results with literature protocols for analogous compounds (e.g., 4-hydroxy derivatives) .

Q. What computational approaches predict the regioselectivity of nucleophilic substitutions in derivatives of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to predict preferential attack at the carboxymethyl group versus the cyclohexane ring. Software like Gaussian or ORCA can model activation barriers .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways . Validate predictions with kinetic studies (e.g., monitoring substitution rates via UV-Vis spectroscopy) .

Q. How does the stereochemical configuration influence the biological activity of this compound analogs?

  • Methodological Answer : Separate enantiomers using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) . Test isolated isomers in enzyme inhibition assays (e.g., COX-2 or ACE) to correlate stereochemistry with activity . Perform molecular docking (AutoDock Vina) to compare binding affinities of (R)- and (S)-isomers to target proteins .

Data Contradiction and Resolution

Q. How should conflicting data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer : Conduct controlled solubility tests in DMSO, water, and ethanol at 25°C using gravimetric analysis. Compare with computational predictions via COSMO-RS (Conductor-like Screening Model for Real Solvents) to identify outliers . Reconcile discrepancies by accounting for impurities (e.g., residual salts) via ICP-MS or ion chromatography .

Comparative Analysis

Q. How do structural modifications (e.g., methyl vs. carboxymethyl substituents) alter the reactivity of cyclohexane-1-carboxylic acid derivatives?

  • Methodological Answer : Perform Hammett studies to quantify electronic effects: the carboxymethyl group’s electron-withdrawing nature increases acidity (pKa ~2.5) compared to methyl-substituted analogs (pKa ~4.8) . Monitor reaction rates in SN2 substitutions (e.g., with NaOMe) to compare leaving-group efficiencies .

Stereochemical and Conformational Studies

Q. What strategies mitigate racemization during the synthesis of chiral this compound derivatives?

  • Methodological Answer : Use low-temperature conditions (–20°C) during carboxylation to minimize epimerization . Employ chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereocontrol . Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) using a fluorometric assay (IC₅₀ determination) .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety profiles .
  • Metabolic Stability : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-MS for metabolite identification .

Tables for Key Data

Property Value/Method Reference
Melting Point 145–148°C (recrystallized from ethanol)
pKa ~2.5 (carboxylic acid)
Optimal Oxidation Temp 70°C (KMnO₄ in H₂SO₄)
Chiral HPLC Conditions Chiralpak AD-H, 90:10 hexane/isopropanol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Carboxymethyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
4-(Carboxymethyl)cyclohexane-1-carboxylic acid

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